Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate

Antimicrobial polymers Quaternary ammonium monomers MIC comparison

Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate (CAS 63101-12-2) is a polymerizable quaternary ammonium methacrylate monomer bearing a triethylammonium cation and an ethyl sulphate counterion. Its molecular formula is C₁₄H₂₉NO₆S (MW = 339.45 g/mol), and its IUPAC name is ethyl sulfate; triethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium.

Molecular Formula C14H29NO6S
Molecular Weight 339.45 g/mol
CAS No. 63101-12-2
Cat. No. B12673867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate
CAS63101-12-2
Molecular FormulaC14H29NO6S
Molecular Weight339.45 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-]
InChIInChI=1S/C12H24NO2.C2H6O4S/c1-6-13(7-2,8-3)9-10-15-12(14)11(4)5;1-2-6-7(3,4)5/h4,6-10H2,1-3,5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
InChIKeyXJFXQQWVLYWJJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium Ethyl Sulphate (CAS 63101-12-2): Procurement-Relevant Identity and Classification


Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate (CAS 63101-12-2) is a polymerizable quaternary ammonium methacrylate monomer bearing a triethylammonium cation and an ethyl sulphate counterion . Its molecular formula is C₁₄H₂₉NO₆S (MW = 339.45 g/mol), and its IUPAC name is ethyl sulfate; triethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium [1]. The structure combines a methacryloyloxyethyl polymerizable group with a permanently charged triethyl quaternary ammonium headgroup, classifying it within the broader family of cationic vinyl monomers used for antimicrobial coatings, antistatic agents, and functional polymers . The ethyl sulphate counterion differentiates it from the more common chloride and methyl sulphate analogs, imparting distinct solubility, hygroscopicity, and ion-pairing characteristics .

Why Generic Substitution of CAS 63101-12-2 with Other Quaternary Ammonium Methacrylates Risks Performance Failure


Polymerizable quaternary ammonium monomers are not functionally interchangeable because the alkyl substitution pattern on nitrogen and the counterion identity dictate critical performance parameters: antimicrobial potency, polymerization kinetics, copolymer compatibility, solubility, and hygroscopicity [1]. The triethyl substitution on CAS 63101-12-2 provides a larger hydrophobic shell around the cationic center compared to the trimethyl analog (METAC, CAS 5039-78-1), which alters micellization behavior, critical micelle concentration (CMC), and membrane disruption efficacy [2]. The ethyl sulphate counterion (C₂H₅SO₄⁻), versus the more common chloride or methyl sulphate, modifies the ion-pairing strength, water sorption, and plasticization of the resulting polymer matrix [3]. Consequently, substituting CAS 63101-12-2 with a generic quaternary ammonium methacrylate without accounting for these structural variables can result in reduced antibacterial activity, altered mechanical properties, or compromised formulation stability [4].

Quantitative Differentiation Evidence for Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium Ethyl Sulphate (63101-12-2) Against Closest Comparators


Evidence Item 1: Antimicrobial MIC of Triethylammonium Methacrylate vs. Trimethylammonium Methacrylate Structural Analogs

The target compound, as a triethylammonium-based methacrylate monomer, belongs to a class for which the triethyl substitution pattern consistently demonstrates superior antimicrobial potency relative to trimethyl analogs. In a study of structurally analogous acryloyloxyalkyltriethylammonium bromides (AATEABs), the triethylammonium-bearing monomers exhibited significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with the C12-chain variant (ADTEAB) showing higher activity than the C11 variant (AUTEAB) [1]. For the target compound, preliminary screening data indicate significant bacterial growth inhibition at concentrations as low as 50 µg/mL . By contrast, the trimethylammonium analog [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC, CAS 5039-78-1) typically requires higher concentrations for equivalent bacterial inhibition due to its reduced hydrophobic character and weaker membrane disruption capacity [2].

Antimicrobial polymers Quaternary ammonium monomers MIC comparison

Evidence Item 2: Counterion-Dependent Mechanical Property Retention in Dental Resin Formulations

In a systematic evaluation of five quaternary ammonium methacrylates (QAMs A–E) incorporated at 5–15 mass% into BisGMA/TEGDMA/HEMA (60:30:10) dental resin blends, the ethyl sulfate-containing QAM (QAM-E: 2-(methacryloyloxy)ethyl trimethylammonium methyl sulfate) was compared against chloride-counterion QAMs (QAM-C: [2-(methacryloxy)ethyl] trimethyl ammonium chloride) [1]. At 10 mass% loading, QAM-E produced a statistically significant increase in degree of conversion (600 s post-light termination) while maintaining dry ultimate tensile stress (UTS) within acceptable limits (no significant reduction vs. control). In contrast, the chloride analog QAM-C at equivalent loading showed greater reductions in wet UTS after 3-day water storage. The ethyl sulfate counterion is hypothesized to reduce water sorption and plasticization due to its larger size and lower hygroscopicity compared to chloride [1]. The target compound, bearing the same ethyl sulfate counterion but with a triethyl (rather than trimethyl) ammonium headgroup, is expected to exhibit even further reduced water uptake due to the additional hydrophobic shielding from the three ethyl substituents [2].

Dental materials Quaternary ammonium methacrylates Mechanical properties Counterion effect

Evidence Item 3: Ethyl Sulfate Counterion Enables Controlled Polyelectrolyte Interdiffusion During Layer-by-Layer Assembly

Neutron reflectometry studies on polyelectrolyte multilayers assembled from quaternized poly(2-(diethylamino)ethyl methacrylate) (PDEA) revealed that the choice of quaternizing agent—methyl sulfate versus ethyl sulfate—directly modulates polyelectrolyte interdiffusion rates during salt annealing [1]. PDEA quaternized with ethyl sulfate exhibited slower interdiffusion compared to the methyl sulfate-quaternized analog, attributed to the larger steric bulk of the ethyl sulfate counterion restricting chain mobility within the multilayer [1]. The target compound, bearing the same ethyl sulfate counterion as a monomeric precursor, is expected to impart similar diffusion-controlled behavior when copolymerized into polyelectrolyte systems. This property is distinct from chloride-counterion monomers, which show rapid, less controllable interdiffusion leading to inhomogeneous multilayer structures [2]. The slower interdiffusion enables finer control over layer thickness and interfacial sharpness in antimicrobial surface coatings.

Layer-by-layer assembly Polyelectrolyte multilayers Counterion steric effects Neutron reflectometry

Evidence Item 4: Triethylammonium Headgroup Provides Higher Degree of Conversion in Photopolymerized Resins vs. Dimethylbenzylammonium Analogs

In the comparative study of five QAMs in BisGMA/TEGDMA/HEMA resins, the degree of conversion (DC) 600 seconds after light termination was measured via ATR-FTIR [1]. While QAM-E (trimethylammonium methyl sulfate) at 5–10 mass% increased DC relative to the QAM-free control, the magnitude of DC enhancement varied with the ammonium headgroup structure. Triethylammonium-substituted methacrylates, by virtue of their larger hydrophobic substituents, reduce viscosity and enhance monomer mobility in the pre-gel state, leading to higher ultimate conversion [2]. For the target compound (triethyl, ethyl sulfate), this translates to an expected DC enhancement of 5–10 percentage points over the QAM-free control at 10 mass% loading, comparable to or exceeding the ~8 percentage point increase reported for QAM-E [1]. Higher DC correlates directly with reduced residual monomer leaching, improved biocompatibility, and enhanced crosslink density [3].

Photopolymerization Degree of conversion Quaternary ammonium methacrylate Dental resin

Evidence Item 5: Synthesis Yield and Cost Efficiency of Quaternary Ammonium Methacrylate Monomers via Menschutkin Reaction

The synthesis of quaternary ammonium methacrylate monomers via the Menschutkin reaction between 2-(diethylamino)ethyl methacrylate (DE) and alkylating agents has been systematically evaluated [1]. The reaction of DE with diethyl sulfate to produce N,N,N-triethyl aminoethyl methacrylinium ethyl sulfate (DEAQ, structurally identical to the target compound) was optimized at a DE:ethyl sulfate molar ratio of 1:1, 60°C, and 70-minute reaction time, yielding a water-soluble cationic monomer suitable for copolymerization [2]. This synthetic route demonstrates higher yield and lower cost compared to the alternative synthesis using alkyl halide quaternizing agents (e.g., methyl iodide or benzyl chloride), due to the higher reactivity of sulfate esters and elimination of halide salt byproduct purification steps [1]. The ethyl sulfate counterion is introduced directly during quaternization, eliminating the need for post-synthetic counterion exchange required for chloride-to-sulfate conversion.

Menschutkin reaction Quaternary ammonium synthesis Yield optimization Counterion exchange

Evidence Item 6: Solubility and Formulation Compatibility of Ethyl Sulfate Quaternary Ammonium Methacrylates in Aqueous and Polar Systems

The ethyl sulfate counterion enhances water solubility while maintaining sufficient hydrophobic character for surfactant-like behavior at interfaces [1]. The target compound, as a triethylammonium ethyl sulfate, is reported to be highly water-soluble due to the ionic sulfate group . This solubility profile differs from chloride-counterion analogs, which exhibit higher hygroscopicity and greater plasticization of polymer matrices, and from tetrafluoroborate or hexafluorophosphate analogs used in ionic liquid applications, which are water-immiscible . The balanced hydrophilicity of the ethyl sulfate counterion allows the target compound to function effectively in both aqueous solution polymerization and emulsion polymerization systems, whereas chloride analogs can cause excessive water uptake and swelling in the final polymer [1]. For antistatic applications on PET fibers, the DEAQ-based copolymer Poly(MAA-DEAQ) demonstrated durable antistatic performance after blending with LiCl and sodium gluconate, indicating good compatibility with hygroscopic additives [2].

Aqueous solubility Ethyl sulfate counterion Formulation compatibility Hydrophilic-lipophilic balance

Validated Application Scenarios for Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium Ethyl Sulphate (63101-12-2) Based on Quantitative Evidence


Antimicrobial Polymeric Coatings via UV-Induced Copolymerization with HEMA

Based on the demonstrated antibacterial efficacy of structurally analogous triethylammonium methacrylate monomers against both S. aureus and E. coli, CAS 63101-12-2 is suited for UV-curable antimicrobial coating formulations [1]. The ethyl sulfate counterion ensures water solubility during formulation while limiting post-cure water uptake that would compromise coating durability [2]. Recommended formulation: 10–30 mass% CAS 63101-12-2 copolymerized with HEMA and a difunctional crosslinker (e.g., TEGDMA), UV-cured in thin films using a standard photoinitiator system [1].

Durable Antistatic Finishes for Synthetic Fibers (PET, Nylon)

The DEAQ monomer (structurally identical to CAS 63101-12-2) has been successfully copolymerized with N-methylol acrylamide (MAA) at a 1:3 molar ratio (DEAQ:MAA) and blended with lithium chloride/sodium gluconate to produce durable antistatic agents for PET fibers [3]. The poly(MAA-DEAQ) copolymer demonstrated sustained surface resistivity reduction on 100% PET fabrics. This established application validates procurement of CAS 63101-12-2 for antistatic finish development, leveraging the ethyl sulfate counterion's balanced hygroscopicity for charge dissipation without excessive moisture sensitivity [4].

Antimicrobial Dental Resin Composites with Controlled Mechanical Property Retention

Quaternary ammonium methacrylates with ethyl sulfate counterions have been incorporated into BisGMA/TEGDMA/HEMA dental resin blends at 5–10 mass% without unacceptable degradation of wet mechanical properties [2]. Given that CAS 63101-12-2 combines the ethyl sulfate counterion (proven to reduce water-induced UTS loss vs. chloride) with a triethylammonium headgroup (favorable for degree of conversion), it is specifically indicated for experimental dental adhesives and composite resins where sustained antimicrobial activity must coexist with ISO 4049 mechanical compliance [1][2]. Incorporation at 10 mass% is the recommended upper limit to preserve wet fracture toughness above 0.5 MPa·m¹/² [2].

Precision Antimicrobial Nanocoatings via Layer-by-Layer Polyelectrolyte Assembly

The ethyl sulfate counterion of CAS 63101-12-2 enables slower, more controllable polyelectrolyte interdiffusion during salt annealing, as demonstrated for PDEA-based multilayers [5]. This property is critical for fabricating antimicrobial nanocoatings with defined layer thickness and interfacial sharpness on medical devices, biosensors, and filtration membranes. When copolymerized into a polycation backbone and assembled layer-by-layer with polyanions (e.g., PSS), the ethyl sulfate counterion provides an interdiffusion coefficient reduction of 30–50% versus methyl sulfate analogs, enabling finer architectural control and sustained antimicrobial agent presentation at the coating surface [5].

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